BenchChemオンラインストアへようこそ!

5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Molecular weight Bromination Physicochemical property

The compound 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941872-78-2) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a 5-bromo substituent on the furan ring and a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl motif on the amide nitrogen. Its core structure shares a conserved pharmacophore with the FDA-approved factor Xa (FXa) inhibitor apixaban, differing primarily in the replacement of apixaban's pyrazolo[3,4-c]pyridine-3-carboxamide core with a 5-bromo-furan-2-carboxamide unit.

Molecular Formula C17H17BrN2O4
Molecular Weight 393.237
CAS No. 941872-78-2
Cat. No. B2788030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
CAS941872-78-2
Molecular FormulaC17H17BrN2O4
Molecular Weight393.237
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O
InChIInChI=1S/C17H17BrN2O4/c1-23-14-10-11(19-17(22)13-7-8-15(18)24-13)5-6-12(14)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22)
InChIKeyYERXEOJZLLBIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941872-78-2): A Brominated Furan-2-Carboxamide Scaffold for FXa-Targeted Library Synthesis


The compound 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941872-78-2) is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a 5-bromo substituent on the furan ring and a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl motif on the amide nitrogen [1]. Its core structure shares a conserved pharmacophore with the FDA-approved factor Xa (FXa) inhibitor apixaban, differing primarily in the replacement of apixaban's pyrazolo[3,4-c]pyridine-3-carboxamide core with a 5-bromo-furan-2-carboxamide unit [2]. This structural configuration places it as a versatile late-stage intermediate for diversity-oriented synthesis of FXa inhibitor analogs, where the bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions to introduce aryl/heteroaryl groups at the furan 5-position [1].

Why 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide Cannot Be Substituted by Unbrominated Furan-2-Carboxamides or Core-Modified FXa Inhibitors


In-class substitution of this compound is not straightforward due to the functional role of the 5-bromo substituent. The corresponding des-bromo analog (CAS 941872-82-8, MW 314.341 g/mol) lacks the halogen handle required for late-stage diversification via Suzuki-Miyaura or related cross-coupling chemistries, which is essential for constructing 5-aryl-furan-2-carboxamide libraries targeting FXa or other serine proteases [1]. Attempts to directly substitute apixaban (MW 459.50 g/mol, FXa Ki = 0.08 nM human) for this intermediate in a medicinal chemistry workflow would be futile, as apixaban possesses a fully elaborated pyrazolo[3,4-c]pyridine-3-carboxamide core that is structurally incompatible with further diversification at the furan 5-position [2]. The quantitative evidence below details the specific structural, physicochemical, and synthetic-utility differentiators that make this compound a non-substitutable entity for specific research and procurement purposes.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for CAS 941872-78-2 vs. Des-Bromo Analog, Apixaban, and Rivaroxaban


Molecular Weight Increase of 78.896 g/mol vs. Des-Bromo Analog (CAS 941872-82-8) Directly Quantifies Bromine Incorporation

The incorporation of a bromine atom at the furan 5-position produces a molecular weight of 393.237 g/mol (C17H17BrN2O4), which is 78.896 g/mol heavier than the des-bromo analog N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide (CAS 941872-82-8, MW 314.341 g/mol, C17H18N2O4) [1]. This mass difference, equivalent to the atomic weight of bromine (79.904) minus hydrogen (1.008), is analytically resolvable by low-resolution LC-MS and provides a definitive mass spectrometry-based identity confirmation that the des-bromo compound cannot replicate.

Molecular weight Bromination Physicochemical property Analytical standard

Estimated Lipophilicity Increase (ΔclogP ≈ 0.6–0.8) vs. Des-Bromo Analog Enhances Membrane Permeability Potential

Substitution of a furan 5-H with bromine is predicted to increase the calculated octanol-water partition coefficient (clogP) by approximately 0.6 to 0.8 log units relative to the des-bromo analog, based on the well-established Hansch π constant for aromatic bromine (π = 0.86 for Ar-Br vs. Ar-H where π = 0.00) [1]. Applying this substituent constant, the clogP of CAS 941872-78-2 is estimated to be ~2.3–2.7, compared to ~1.5–1.9 for the des-bromo analog (CAS 941872-82-8) . This moderate lipophilicity may improve passive membrane permeability while maintaining aqueous solubility adequate for in vitro assay conditions.

Lipophilicity clogP Drug-likeness ADME

Synthetic Versatility: 5-Bromo Handle Enables Suzuki-Miyaura Diversification (43–83% Reported Yield Range) vs. Inert Des-Bromo Analog

The 5-bromo substituent on the furan ring of CAS 941872-78-2 serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, a transformation that is chemically impossible for the des-bromo analog. While direct yield data for this specific compound is not publicly reported, closely related 5-bromofuran-2-carboxamide derivatives undergo Suzuki-Miyaura coupling with aryl boronic acids in reported yields ranging from 43% to 83%, depending on the boronic acid coupling partner and catalyst system (e.g., Pd(PPh3)4, K2CO3, dioxane/H2O, 80–100 °C) . The des-bromo analog, lacking a halogen at the 5-position, is inert under these conditions and cannot participate in such diversification chemistry.

Suzuki-Miyaura coupling Cross-coupling Late-stage functionalization Diversity-oriented synthesis

Core Scaffold Differentiation: Furan-2-Carboxamide vs. Pyrazolo[3,4-c]pyridine-3-carboxamide Defines Distinct FXa Binding Modes

CAS 941872-78-2 features a 5-bromo-furan-2-carboxamide core, whereas the approved FXa inhibitor apixaban (BMS-562247, CAS 503612-47-3) incorporates a pyrazolo[3,4-c]pyridine-3-carboxamide core. Apixaban exhibits a FXa Ki = 0.08 nM (human) and 0.17 nM (rabbit) [1][2]. No direct FXa inhibition data for CAS 941872-78-2 or its 5-aryl derivatives have been identified in public literature. However, patent literature (e.g., US7598241, US8822458) describes numerous furan-2-carboxamide derivatives as factor Xa inhibitors, with some achieving IC50 values in the low nanomolar range [3]. The furan core offers a distinct electronic and steric profile compared to the pyrazolo[3,4-c]pyridine system: the furan is a π-excessive heteroaromatic with a smaller ring size and different hydrogen-bonding capacity, which can alter the binding pose within the FXa S1 and S4 pockets.

Factor Xa inhibitor Core scaffold Binding mode Apixaban analog

High-Value Procurement Scenarios for CAS 941872-78-2: Where the Brominated Furan-2-Carboxamide Scaffold Demonstrates Clear Utility


Diversity-Oriented Synthesis of 5-Aryl-Furan-2-Carboxamide FXa Inhibitor Libraries via Suzuki-Miyaura Coupling

Medicinal chemistry groups developing novel factor Xa inhibitors can employ CAS 941872-78-2 as a key late-stage diversification intermediate. The 5-bromo handle permits parallel Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids to generate focused libraries of 5-arylated furan-2-carboxamides bearing the conserved 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl pharmacophore. This approach is supported by the established reactivity of 5-bromofuran-2-carboxamides in Pd-catalyzed cross-coupling, with typical isolated yields of 43–83% . The resulting library can be screened against FXa and related serine proteases (thrombin, trypsin, factor XIa) to establish structure-activity relationships distinct from the pyrazolo[3,4-c]pyridine-based apixaban series.

Analytical Reference Standard for Apixaban Impurity Profiling and Process Development

CAS 941872-78-2, with its distinct molecular weight of 393.237 g/mol and characteristic bromine isotope pattern (1:1 M:M+2 ratio), serves as an excellent retention time marker and mass calibration standard in HPLC-MS methods for monitoring apixaban synthetic processes [1]. Its structural similarity to the apixaban core pharmacophore, combined with the unique bromine signature that is absent in apixaban (MW 459.50 g/mol, no halogen), allows for unambiguous detection and quantification at levels relevant to ICH Q3A impurity thresholds (typically ≤0.10% or 0.15% for unidentified impurities) [2].

Physicochemical Probe for Halogen Bonding and Lipophilicity Studies in the FXa Active Site

The bromine atom at the furan 5-position of CAS 941872-78-2 introduces both a lipophilicity increase (estimated ΔclogP ≈ +0.6 to +0.8 vs. des-bromo analog) and a polarizable halogen atom capable of engaging in halogen bonding with backbone carbonyl oxygens in the FXa S1 pocket (e.g., Gly216, Gly218) [3][4]. Structural biology or computational chemistry teams can use this compound as a tool to probe the thermodynamic contributions of halogen bonding vs. hydrophobic effects to FXa binding affinity, by comparing co-crystal structures or docking scores of the brominated compound and its des-bromo counterpart.

Starting Material for Radiosynthesis of 5-[¹⁸F/⁷⁶Br]-Labeled FXa PET Tracers

The 5-bromo substituent on the furan ring provides a potential site for nucleophilic aromatic substitution or copper-mediated radiohalogenation to introduce positron-emitting isotopes (e.g., ¹⁸F or ⁷⁶Br) for PET imaging applications [5]. While no direct radiochemistry data for CAS 941872-78-2 has been published, the general feasibility of radiohalogenation at the 5-position of electron-deficient heteroaromatic rings supports exploratory procurement of this precursor for tracer development programs targeting FXa expression in thrombosis or cancer models.

Quote Request

Request a Quote for 5-bromo-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.